molecular formula C19H20O5S B10875428 2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate

2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No.: B10875428
M. Wt: 360.4 g/mol
InChI Key: OCRYQVZBJKBOFZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate is an organic compound characterized by the presence of both ester and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate typically involves the esterification of 3-[(4-methylphenyl)sulfonyl]propanoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 4-Methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: 2-(4-Methylphenyl)-2-hydroxyethyl 3-[(4-methylphenyl)sulfonyl]propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structural features make it a candidate for drug development. It can be used to design molecules with potential therapeutic effects, such as anti-inflammatory or anticancer properties. Research into its biological activity and interactions with biological targets is ongoing.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate exerts its effects depends on its interaction with molecular targets. The ester and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate
  • Methyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate

Uniqueness

Compared to similar compounds, 2-(4-Methylphenyl)-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate offers a unique combination of functional groups that enhance its reactivity and versatility in chemical synthesis. Its dual functional groups allow for a broader range of chemical transformations and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its synthesis, reactivity, and potential applications make it a valuable subject for further research and development. Understanding its chemical behavior and biological interactions will pave the way for new discoveries and innovations.

Properties

Molecular Formula

C19H20O5S

Molecular Weight

360.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methylphenyl)sulfonylpropanoate

InChI

InChI=1S/C19H20O5S/c1-14-3-7-16(8-4-14)18(20)13-24-19(21)11-12-25(22,23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3

InChI Key

OCRYQVZBJKBOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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